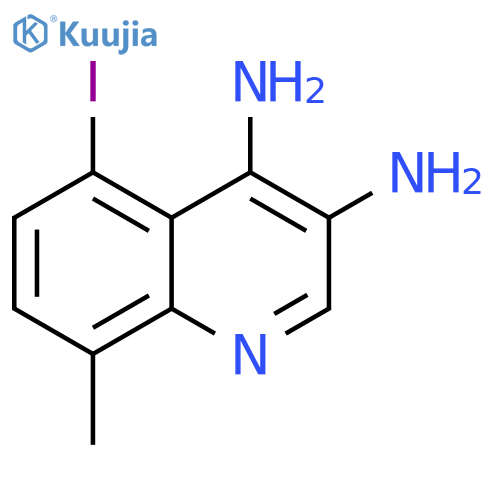Cas no 2090270-20-3 (3,4-Quinolinediamine, 5-iodo-8-methyl-)

2090270-20-3 structure
商品名:3,4-Quinolinediamine, 5-iodo-8-methyl-
CAS番号:2090270-20-3
MF:C10H10IN3
メガワット:299.110973834991
CID:5266766
3,4-Quinolinediamine, 5-iodo-8-methyl- 化学的及び物理的性質
名前と識別子
-
- 3,4-Quinolinediamine, 5-iodo-8-methyl-
-
- インチ: 1S/C10H10IN3/c1-5-2-3-6(11)8-9(13)7(12)4-14-10(5)8/h2-4H,12H2,1H3,(H2,13,14)
- InChIKey: USRBJVBVODWYFJ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(I)C=CC=2C)C(N)=C(N)C=1
3,4-Quinolinediamine, 5-iodo-8-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362179-1.0g |
5-iodo-8-methylquinoline-3,4-diamine |
2090270-20-3 | 1.0g |
$0.0 | 2023-03-07 |
3,4-Quinolinediamine, 5-iodo-8-methyl- 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
2090270-20-3 (3,4-Quinolinediamine, 5-iodo-8-methyl-) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2279938-29-1(Alkyne-SS-COOH)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
